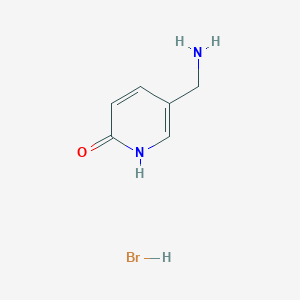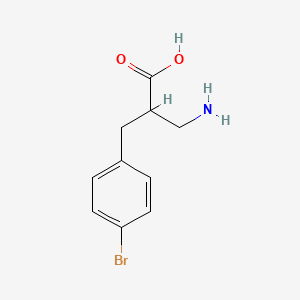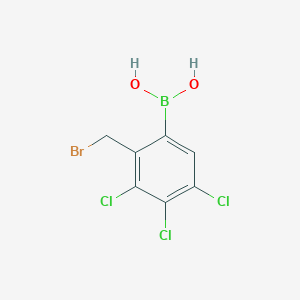
(2-(Bromomethyl)-3,4,5-trichlorophenyl)boronic acid
Descripción general
Descripción
“(2-(Bromomethyl)-3,4,5-trichlorophenyl)boronic acid” is a chemical compound with the molecular formula C7H5BBrCl3O2 and a molecular weight of 318.2 g/mol . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C7H5BBrCl3O2 . Detailed structural analysis such as NMR and HPLC/GC can be found on certain chemical databases .
Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not provided in the search results. More detailed information may be available in specialized chemical databases or scientific literature .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” such as density, boiling point, and melting point are not specified in the search results . The compound should be stored in a dry environment at 2-8°C .
Aplicaciones Científicas De Investigación
Catalysis and Organic Transformations : Arylboron compounds like (2-(Bromomethyl)-3,4,5-trichlorophenyl)boronic acid are used as catalysts in organic synthesis. They have applications in catalyzing hydrometallation reactions, alkylations, and catalyzed aldol-type reactions, indicating their versatility in organic and organometallic chemistry (Erker, 2005).
Electrochromic Materials : These compounds contribute to the development of electrochromic materials. Research shows their utility in creating homogenous and smooth electroactive and electrochromic films, essential for applications like smart windows and displays (Alkan, Cutler, & Reynolds, 2003).
Borylation Reactions : They play a significant role in borylation chemistry. Their high Lewis acidity, coupled with their ability to participate in various reactions, including hydrogenation and hydrosilylation, highlights their importance in the synthesis of complex organic molecules (Lawson & Melen, 2017).
Suzuki-Miyaura Coupling : These boronic acids are key in facilitating challenging coupling reactions, such as the Suzuki-Miyaura coupling, which is crucial in the synthesis of diverse aromatic compounds. Their ability to couple with various (hetero)aryl chlorides, bromides, and triflates is especially notable (Kinzel, Zhang, & Buchwald, 2010).
Synthesis of Glycoconjugates : They are instrumental in the synthesis of glycoconjugates, a field crucial for the development of biomimetic materials and biologically active compounds. Their use in creating glycolipids and glycoproteins demonstrates their utility in bioorganic chemistry (Magnusson et al., 1990).
Spectroscopic Analysis : The boronic acid derivatives are studied using various spectroscopic techniques, revealing their structural and electronic properties. This knowledge is crucial in tailoring these compounds for specific applications in materials science and organic synthesis (Karabacak et al., 2014).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of (2-(Bromomethyl)-3,4,5-trichlorophenyl)boronic acid is the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process that allows for the formation of carbon-carbon bonds by the reaction of organoboron compounds .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron compound (in this case, this compound) transfers an organic group to a metal, such as palladium . This process is part of the Suzuki–Miyaura cross-coupling reaction, which is a widely applied method for forming carbon-carbon bonds .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, facilitated by this compound, affects the biochemical pathway of carbon-carbon bond formation . This reaction is particularly important in organic chemistry and medicinal chemistry, where the formation of carbon-carbon bonds is a key step in the synthesis of complex organic molecules .
Pharmacokinetics
It is known that boronic acids and their derivatives can be susceptible to hydrolysis, especially at physiological ph . This could potentially affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and therefore its bioavailability.
Result of Action
The primary result of the action of this compound is the formation of carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, which can have various applications in fields such as medicinal chemistry .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For example, the rate of hydrolysis of boronic acids and their derivatives can be considerably accelerated at physiological pH . This could potentially affect the stability and efficacy of the compound in biological systems.
Análisis Bioquímico
Biochemical Properties
The biochemical properties of (2-(Bromomethyl)-3,4,5-trichlorophenyl)boronic acid are largely derived from its boronic acid moiety. Boronic acids are known to act as Lewis acids . They can form reversible covalent complexes with molecules that have vicinal (1,2) or occasionally (1,3) substituted Lewis base donors This property allows this compound to interact with various biomolecules, including enzymes and proteins, in a reversible manner
Temporal Effects in Laboratory Settings
Boronic acids are known to be relatively stable and are often used in Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Metabolic Pathways
Given its boronic acid moiety, it is plausible that it could participate in reactions involving the formation of reversible covalent complexes with various biomolecules .
Propiedades
IUPAC Name |
[2-(bromomethyl)-3,4,5-trichlorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBrCl3O2/c9-2-3-4(8(13)14)1-5(10)7(12)6(3)11/h1,13-14H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKTUNRHMJFFRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1CBr)Cl)Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBrCl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674595 | |
| Record name | [2-(Bromomethyl)-3,4,5-trichlorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-53-2 | |
| Record name | [2-(Bromomethyl)-3,4,5-trichlorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



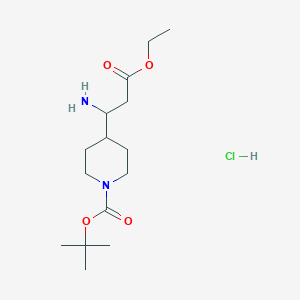


![2-((tert-Butyldimethylsilyloxy)methyl)-6-((trimethylsilyl)ethynyl)furo[3,2-b]pyridine](/img/structure/B1522257.png)
![tert-Butyl 3-methyl-3H-imidazo[4,5-b]pyridin-6-ylcarbamate](/img/structure/B1522258.png)
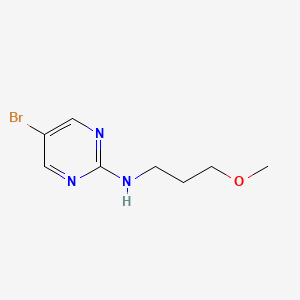
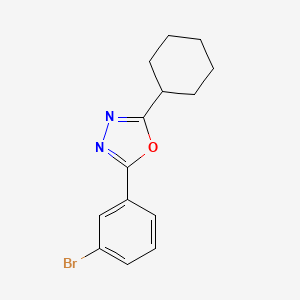
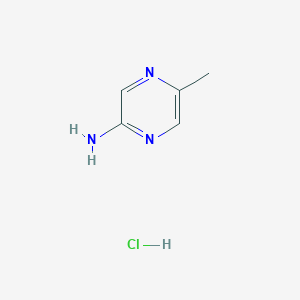
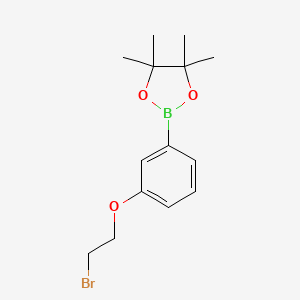
![2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol](/img/structure/B1522267.png)
